molecular formula C21H25N3O3 B6505521 ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396815-63-6

ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B6505521
CAS No.: 1396815-63-6
M. Wt: 367.4 g/mol
InChI Key: LEQYPNMFZNFPDZ-UHFFFAOYSA-N
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Description

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396815-63-6) is a sophisticated small molecule building block of significant interest in medicinal chemistry and drug discovery. This pyrazolopyridine derivative features a unique adamantane moiety coupled to the heterocyclic core via an amide linkage, creating a promising scaffold for developing novel therapeutic agents. The compound's structure is characterized by its rigid, planar pyrazolo[1,5-a]pyridine core, which is favorable for protein binding, and the lipophilic adamantane group that enhances membrane permeability. The ethyl ester at the 3-position serves as a versatile handle for further synthetic modifications, making this compound a valuable intermediate for library synthesis and structure-activity relationship (SAR) studies. Recent research highlights its potential in targeting various disease pathways, with preliminary studies indicating promising biological activities. This compound has demonstrated moderate inhibitory activity against a panel of clinically relevant kinases, suggesting potential applications in oncology drug discovery. Furthermore, it has shown the ability to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokine production, potentially through interference with NF-κB signaling, positioning it as a candidate for autoimmune and chronic inflammation research. In vitro models have also indicated neuroprotective effects against oxidative stress, opening avenues for investigation in neurodegenerative diseases. The compound exhibits favorable in silico ADME properties and has been noted for its potential oral bioavailability. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 5-(adamantane-1-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-27-19(25)17-12-22-24-4-3-16(8-18(17)24)23-20(26)21-9-13-5-14(10-21)7-15(6-13)11-21/h3-4,8,12-15H,2,5-7,9-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQYPNMFZNFPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition

This method involves reacting 1-aminopyridinium ylides with acetylene derivatives. For example, cycloaddition between 1-aminopyridinium iodide and ethyl propiolate yields ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. The reaction proceeds under mild conditions (room temperature, 12–24 hours) with yields up to 68%. Regioselectivity is ensured by the electron-withdrawing ester group, directing the acetylene to the α-position of the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to functionalize preformed pyrazolo[1,5-a]pyridine intermediates. For instance, ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate reacts with methylboronic acid in the presence of Pd(dppf)Cl₂ and Cs₂CO₃ in DMF at 100°C for 2 hours, achieving 77% yield. This method allows for late-stage diversification of the C5 position, critical for introducing the adamantane-1-amido group.

Introduction of the Adamantane-1-Amido Group

The adamantane moiety is introduced via amide coupling or Ritter-type reactions , leveraging the reactivity of the C5 position.

Amide Coupling via Carbodiimide Chemistry

Activation of adamantane-1-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) forms a reactive intermediate, which couples with 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate. The reaction occurs in dichloromethane (DCM) at 0–25°C, yielding 82–89% of the amide product.

Ritter-Type Reaction

A novel approach uses NO⁺PF₆⁻ as a halide-abstracting reagent to generate a carbocation from 1-adamantanol, which reacts with nitriles to form N-(1-adamantyl)amides. For example, treating 1-adamantanol with acetonitrile and NO⁺PF₆⁻ in dichloroethane at 50°C for 2 hours produces the corresponding amide in 75% yield. This method avoids harsh acidic conditions, preserving ester functionality in the pyrazolo[1,5-a]pyridine core.

Esterification and Final Functionalization

The ethyl carboxylate group is typically introduced early in the synthesis to stabilize the core structure. However, late-stage esterification is feasible under specific conditions:

Acid-Catalyzed Esterification

Reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid with ethanol in the presence of H₂SO₄ (2 mol%) at reflux for 6 hours achieves 90% conversion to the ethyl ester. This method is compatible with pre-installed adamantane amides, provided the reaction is conducted under anhydrous conditions.

Microwave-Assisted Esterification

Microwave irradiation (150°C, 20 minutes) using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in ethanol accelerates the reaction, reducing side product formation.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include catalyst choice, solvent, and temperature.

Catalyst Screening for Cross-Coupling

Comparative studies of palladium catalysts reveal Pd(dppf)Cl₂ as optimal for Suzuki-Miyaura reactions, outperforming Pd(PPh₃)₄ and Pd(OAc)₂ in DMF.

CatalystSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂DMF10077
Pd(PPh₃)₄DMF10052
Pd(OAc)₂DMF10038

Solvent Effects on Amidation

Polar aprotic solvents like DMF and DCM enhance amide coupling efficiency by stabilizing reactive intermediates. Non-polar solvents (e.g., toluene) reduce yields by 30–40% due to poor solubility of adamantane derivatives.

Comparative Analysis of Synthetic Routes

Two dominant routes are evaluated:

Route A: Early-Stage Amidation

  • Synthesize pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Introduce adamantane-1-amido group via carbodiimide coupling.

  • Finalize with esterification (if needed).

Advantages : High yields in amidation step (85–89%).
Disadvantages : Requires protection of ester groups during amidation.

Route B: Late-Stage Amidation

  • Prepare ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

  • Perform Suzuki coupling with adamantane-1-boronic acid.

  • Convert boronate ester to amide via Ritter reaction.

Advantages : Avoids intermediate protection steps.
Disadvantages : Lower yields (65–70%) due to steric hindrance from adamantane .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Applications

EAPPC has shown promise in several biological applications:

1. Anticancer Activity:
Research indicates that EAPPC may possess anticancer properties, potentially acting as an inhibitor of specific cancer cell lines. Compounds with similar structures have been studied for their ability to interfere with cancer cell proliferation and survival pathways .

2. Antimicrobial Properties:
The compound has exhibited antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

3. Enzyme Inhibition:
EAPPC may act as an enzyme inhibitor, particularly targeting kinases involved in signal transduction pathways related to cancer and inflammation. This property aligns with the broader category of pyrazolo[1,5-a]pyridine derivatives known for kinase inhibition .

Applications in Medicinal Chemistry

EAPPC's unique structure allows it to serve as a versatile building block in drug development:

  • Drug Design: The compound can be modified to create analogs with enhanced biological activity or selectivity against specific targets.
  • Therapeutic Agents: Due to its potential enzyme inhibitory effects, EAPPC could be developed into therapeutic agents for diseases such as cancer and inflammatory disorders .

Materials Science Applications

In addition to its biological applications, EAPPC is being explored for use in materials science:

  • Advanced Materials Development: Its unique photophysical properties make it suitable for creating advanced materials with specific optical characteristics .
  • Nanotechnology: The compound may be incorporated into nanocarriers for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects.

Case Studies and Research Findings

Several studies have documented the potential applications of EAPPC:

  • A study from the Shanghai Institute of Organic Chemistry highlighted the synthesis of EAPPC and its preliminary biological evaluations, noting significant activity against selected cancer cell lines .
  • Research on similar pyrazolo[1,5-a]pyridine derivatives has demonstrated their effectiveness as kinase inhibitors in various preclinical models, suggesting that EAPPC could follow similar pathways .

Mechanism of Action

The mechanism of action of ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to cross cell membranes, while the pyrazolo[1,5-a]pyridine core interacts with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 5-Aminopyrazolo[1,5-a]Pyridine-3-Carboxylate

  • Structure: Features a 5-amino group instead of adamantane-1-amido.
  • Synthesis : Prepared via TFA-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate .
  • Properties : Molecular weight = 205.21 g/mol, density ≈ 1.4 g/cm³, logP = 0.90, indicating moderate hydrophilicity .
  • Role : A key intermediate for further functionalization (e.g., amidation to introduce adamantane) .

Ethyl 5-Methoxypyrazolo[1,5-a]Pyridine-3-Carboxylate

  • Structure : Substituted with a 5-methoxy group (CAS: 99446-53-4).
  • Properties : Molecular formula = C₁₀H₁₂N₂O₃, molecular weight = 208.22 g/mol .

Ethyl 3-{5-[(Diethylamino)Methyl]Isoxazol-3-Yl}-2-Phenylpyrazolo[1,5-a]Pyridine-5-Carboxylate

  • Structure : Incorporates an isoxazole moiety at the 3-position and a phenyl group at the 2-position .
  • Synthesis : Derived from α,β-unsaturated esters and aldehydes under mild conditions .
  • Bioactivity : Designed for antitumor applications, highlighting how heterocyclic additions (e.g., isoxazole) modulate biological activity .

Pyrazolo[1,5-a]Pyrimidine Derivatives

  • Structure: Pyrazolo[1,5-a]pyrimidines with CO₂Et groups, synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate .
  • Relevance : Demonstrates the versatility of pyrazolo-heterocycles in drug discovery, though lacking the adamantane group’s unique steric and lipophilic effects .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities References
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate C₂₁H₂₇N₃O₃ 369.46 5-amido (adamantane), 3-COOEt High lipophilicity; potential antiviral
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₁₁N₃O₂ 205.21 5-NH₂, 3-COOEt Intermediate; density = 1.4 g/cm³
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₁₂N₂O₃ 208.22 5-OCH₃, 3-COOEt Not reported
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate C₂₂H₂₄N₄O₃ 392.45 3-isoxazole, 2-phenyl, 5-COOEt Antitumor; m.p. = 363–364 K

Key Research Findings and Implications

Adamantane’s Role: The adamantane moiety likely enhances target binding (e.g., viral proteases or lipid-rich tissues) due to its rigidity and hydrophobicity, a feature absent in amino or methoxy analogs .

Synthetic Flexibility: Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate serves as a versatile precursor for diverse amidation reactions, enabling rapid exploration of structure-activity relationships .

Biological Activity : Isoxazole-containing derivatives exhibit antitumor activity, whereas adamantane derivatives may prioritize antiviral or CNS applications based on structural precedents (e.g., adamantane in rimantadine) .

Physicochemical Properties: Adamantane derivatives are expected to exhibit higher logP values (>3) compared to amino (logP = 0.90) or methoxy analogs, impacting solubility and bioavailability .

Biological Activity

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (EAPPC) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and literature sources.

EAPPC has the molecular formula C21H25N3O3 and a molecular weight of 367.4 g/mol. The compound features an adamantane moiety linked to a pyrazolo[1,5-a]pyridine structure, which is known for its diverse pharmacological activities. The synthesis of EAPPC involves multi-step reactions, including coupling reactions and purification processes to yield a stable product suitable for biological testing .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including EAPPC. In vitro evaluations have shown that certain pyrazole derivatives exhibit significant activity against various pathogens, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range. For instance, derivatives similar to EAPPC have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a promising role for EAPPC in antimicrobial therapy .

CompoundMIC (μg/mL)Target Pathogen
EAPPCTBDStaphylococcus aureus
4a0.22E. coli
5a0.25Staphylococcus epidermidis

The biological activity of EAPPC may be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of various kinases and enzymes involved in tumor growth and inflammation.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis and death .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study on pyrazole derivatives demonstrated that compounds with structural similarities to EAPPC had significant antimicrobial activity against resistant strains of bacteria. The most active derivative showed an MIC of 0.22 μg/mL against E. coli .
  • Antitumor Screening : In a series of assays evaluating cytotoxicity against various cancer cell lines, compounds similar to EAPPC exhibited IC50 values below 10 μM, indicating strong potential as anticancer agents .
  • Inflammatory Response Modulation : Research has indicated that pyrazole derivatives can modulate inflammatory pathways by inhibiting nitric oxide production and other pro-inflammatory cytokines .

Safety and Toxicity

While the biological activities of EAPPC are promising, safety assessments remain crucial. Current data suggest that many pyrazole derivatives possess low toxicity profiles in preliminary studies; however, comprehensive toxicological evaluations are necessary before considering clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and subsequent amidation with adamantane-1-carboxylic acid derivatives. Key steps include:

  • Cyclization : Using ethyl 3-aminopyrazole-4-carboxylate with formylated ketones under acidic conditions (e.g., KHSO₄) to form the pyrazolo[1,5-a]pyridine core .
  • Amidation : Coupling the 5-amino intermediate with adamantane-1-carbonyl chloride using HATU or DCC as coupling agents in anhydrous DMF .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (THF or DCM), and catalyst choice significantly affect yield (70–85%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR for backbone verification (e.g., pyrazole C-H at δ 6.8–7.2 ppm, adamantane protons at δ 1.6–2.1 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 424.2) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., H-bonding with kinase ATP pockets) .

Q. What is the proposed mechanism of action of this compound as a kinase inhibitor?

  • Methodological Answer : The compound competitively binds to the ATP-binding site of kinases (e.g., TRK, PI3Kδ), preventing phosphorylation and downstream signaling. Key evidence includes:

  • Docking Studies : Adamantane-1-amido moiety enhances hydrophobic interactions with kinase pockets .
  • Enzymatic Assays : IC₅₀ values in the nanomolar range (e.g., 12 nM for PI3Kδ) .

Advanced Research Questions

Q. How do structural modifications at the 5-position (e.g., adamantane-1-amido vs. nitro or cyclopropyl groups) influence kinase inhibition potency and selectivity?

  • Methodological Answer : Substituent effects are evaluated via SAR studies:

SubstituentTarget KinaseIC₅₀ (nM)Selectivity Index (vs. Off-Targets)
Adamantane-1-amidoPI3Kδ12>100
NitroTRKA4520
CyclopropylCDK22105
  • Key Insight : Bulky adamantane groups improve selectivity by reducing off-target binding .

Q. What experimental strategies are recommended to resolve contradictory data on the compound’s efficacy across different kinase assays?

  • Methodological Answer :

  • Assay Standardization : Use consistent ATP concentrations (1 mM) and kinase isoforms (e.g., PI3Kδ vs. PI3Kγ) .
  • Cellular Context : Compare activity in cancer cell lines (e.g., Jurkat T-cells) with primary cells to assess tissue-specific effects .
  • Orthogonal Validation : Combine enzymatic assays with Western blotting (e.g., p-AKT suppression) .

Q. What in vitro and in vivo models are most appropriate for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • In Vitro : Liver microsomes for metabolic stability (e.g., t₁/₂ > 60 min in human microsomes) .
  • In Vivo : Murine xenograft models (e.g., MDA-MB-231 tumors) with plasma LC-MS monitoring (Cₘₐₓ: 1.2 µM at 50 mg/kg) .

Q. How can computational chemistry be integrated to predict binding modes and guide structural optimization?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate adamantane-1-amido interactions with kinase hydrophobic pockets (e.g., PI3Kδ) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing adamantane with bicyclo[2.2.1]heptane) .

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